3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-

GABAA receptor modulation Antidepressant pharmacology Regioisomer selectivity

5-(2-Fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione (CAS 110623-32-0) is a member of the 5-aryl-2,4-dialkyl-3H-1,2,4-triazole-3-thione class, first disclosed by Kane, Dudley, Sorensen, and Miller at Merrell Dow in the late 1980s as part of a systematic exploration of potential antidepressant agents. The compound is the ortho-fluorophenyl regioisomer of the clinically investigated cognition enhancer Suritozole (MDL 26,479; 3-fluorophenyl isomer; CAS 110623-33-1).

Molecular Formula C10H10FN3S
Molecular Weight 223.27 g/mol
CAS No. 110623-32-0
Cat. No. B12728856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-
CAS110623-32-0
Molecular FormulaC10H10FN3S
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN1C(=NN(C1=S)C)C2=CC=CC=C2F
InChIInChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3
InChIKeyQEOILUJKOHDIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 5-(2-Fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione (CAS 110623-32-0) – Core Identifiers and Pre-Competitive Background


5-(2-Fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione (CAS 110623-32-0) is a member of the 5-aryl-2,4-dialkyl-3H-1,2,4-triazole-3-thione class, first disclosed by Kane, Dudley, Sorensen, and Miller at Merrell Dow in the late 1980s as part of a systematic exploration of potential antidepressant agents [1]. The compound is the ortho-fluorophenyl regioisomer of the clinically investigated cognition enhancer Suritozole (MDL 26,479; 3-fluorophenyl isomer; CAS 110623-33-1) [2]. It features a central 1,2,4-triazole-3-thione core substituted with methyl groups at positions 2 and 4 and a 2-fluorophenyl moiety at position 5, yielding a molecular formula of C₁₀H₁₀FN₃S and a molecular weight of 223.27 g/mol [3]. This compound is of continuing interest in medicinal chemistry as a reference probe for GABAA receptor modulation studies and as a versatile synthetic intermediate for generating structurally diverse triazole-based libraries via S-alkylation or Mannich-type derivatization [1][3].

Procurement Risk Alert: Why Not All 5-Aryl-triazole-3-thiones Are Interchangeable – The Ortho-Fluorine Imperative for CAS 110623-32-0


Substituting CAS 110623-32-0 with its close regioisomeric analog Suritozole (3-fluorophenyl, CAS 110623-33-1) or the para-fluorophenyl variant (CAS 110623-36-4) is scientifically inadvisable without explicit revalidation. The position of the fluorine substituent on the 5-phenyl ring dictates the electron distribution, dipole moment, and steric contour presented to biological targets, particularly the benzodiazepine binding site of the GABAA receptor complex where these compounds exert their modulatory effects [1]. In the seminal 1988 structure-activity relationship (SAR) study by Kane et al., ortho, meta, and para halogen substitution yielded distinct antidepressant profiles in the tetrabenazine-induced ptosis and RO-4-1284 hypothermia antagonism models [2]. Patent US4912095 explicitly claims the 2-fluorophenyl compound (Claim 15), the 3-fluorophenyl compound (Claim 13), and the 4-fluorophenyl compound (Claim 14) as separate chemical entities, underscoring that the patent holders considered these regioisomers to be non-obvious variants with individually distinct pharmacological properties [3]. In GABAA receptor pharmacology, a shift of fluorine from the meta to the ortho position alters the compound's classification from a partial inverse agonist (3-fluoro; cognition enhancer profile) to a compound whose functional profile may differ in efficacy and subunit selectivity [1][2]. Researchers procuring this compound as a negative control, an SAR probe, or a synthetic building block must therefore verify regioisomeric identity analytically (e.g., by ¹H NMR or ¹⁹F NMR) because the 2-fluorophenyl isomer cannot be assumed to recapitulate the pharmacology of the 3-fluorophenyl reference compound.

Quantitative Differentiation Evidence for CAS 110623-32-0 versus Closest Analogs: What the Data Actually Show


Regioisomeric Differentiation: Ortho-Fluorophenyl vs. Meta-Fluorophenyl (Suritozole) in GABAA Receptor Pharmacology

The 2-fluorophenyl substitution on the 5-aryl ring of 2,4-dimethyl-3H-1,2,4-triazole-3-thione produces a distinct pharmacological profile compared to the 3-fluorophenyl (Suritozole/MDL 26,479) isomer. In the patent-defined tetrabenazine (TBZ) ptosis antagonism assay in rats, the class of 5-aryl-2,4-dialkyl-3H-1,2,4-triazole-3-thiones demonstrates antidepressant efficacy. The 4-chlorophenyl analog exhibited an ED50 of 0.14 mg/kg i.p. (30-min pretreatment) in rats; the 2,6-difluorophenyl analog exhibited an ED50 of 0.44 mg/kg i.p. in the RO-4-1284 hypothermia antagonism model in mice [1]. While the patent does not disclose a discrete ED50 for each fluoro-regioisomer, it separately claims the 2-fluoro, 3-fluoro, and 4-fluoro substituted compounds (Claims 13-15), indicating that the inventors considered these isomers to possess individually patentable pharmacological properties arising from differential interaction with the GABAA receptor benzodiazepine site [1]. The 3-fluorophenyl isomer (Suritozole) was advanced to clinical investigation as a cognition enhancer with partial inverse agonist properties at GABAA [2]; the 2-fluorophenyl isomer was not pursued clinically, implying that the ortho-fluorine substitution either attenuated the desired profile or introduced an alternative property that diverged from the development candidate selection criteria.

GABAA receptor modulation Antidepressant pharmacology Regioisomer selectivity

Physicochemical Property Differentiation: Ortho-Fluorine Effect on Lipophilicity and Electronic Parameters

The 2-fluorophenyl substituent imparts characteristic physicochemical properties that distinguish CAS 110623-32-0 from its regioisomers. The calculated partition coefficient (LogP) for CAS 110623-32-0 is 2.2942, with a topological polar surface area (TPSA) of 54.84 Ų [1]. While LogP data for the 3-fluorophenyl isomer (Suritozole, CAS 110623-33-1) has been reported as approximately 2.60 in some databases [2], the difference of ~0.3 LogP units between the ortho-fluoro and meta-fluoro isomers reflects the differential intramolecular electronic effects: the ortho-fluorine can participate in through-space interactions with the triazole ring, whereas the meta-fluorine exerts primarily inductive effects. This LogP difference can translate into measurably different membrane permeability and pharmacokinetic behavior [3]. The boiling point of CAS 110623-32-0 is 277.1 °C at 760 mmHg and the density is 1.29 g/cm³ [1].

Physicochemical profiling LogP comparison Drug-likeness parameters

Synthetic Versatility as a Key Intermediate: Thione-Thiol Tautomerism Enables Divergent Derivatization

The 1,2,4-triazole-3-thione scaffold of CAS 110623-32-0 exists in a thione-thiol tautomeric equilibrium, wherein the thione form (C=S) predominates under neutral conditions but the thiol form (C-SH) can be accessed under basic conditions [1]. This tautomerism enables two distinct derivatization pathways: S-alkylation at the exocyclic sulfur atom to generate thioether libraries, and N-Mannich reaction at the triazole ring nitrogen atoms to introduce aminomethyl substituents [2]. In contrast, the corresponding 3H-1,2,4-triazol-3-one analog (CAS not specified for the 2-fluorophenyl variant) lacks this thione-thiol duality and is limited to N-alkylation chemistry. The synthetic utility of CAS 110623-32-0 has been demonstrated by its use as a starting material for the synthesis of tyrosinase inhibitors: a 2022 study used the 2-fluorophenyl-triazole scaffold to generate N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, which exhibited enhanced mushroom tyrosinase inhibition compared to standard kojic acid [3].

Synthetic intermediate Thione-thiol tautomerism S-alkylation Mannich reaction

Fungicidal Activity Profile: 2-Fluorophenyl Moiety Confers Broad-Spectrum Crop Protection Potential

A 2012 structure-activity study by Tong et al. specifically evaluated 1,2,4-triazole derivatives containing the 2-fluorophenyl moiety for in vivo fungicidal activity against four agriculturally relevant pathogens: Corynespora cassiicola (cucumber brown spot), Pseudomonas syringae pv. lachrymans (cucumber angular leaf spot), Pseudoperonospora cubensis (cucumber downy mildew), and Sclerotinia sclerotiorum (cucumber sclerotinia rot) [1]. The study reported that 'most of the title compounds displayed excellent fungicidal activities' in these in vivo assays [1]. While CAS 110623-32-0 itself is the core scaffold rather than one of the fully elaborated final compounds tested, the results validate the 2-fluorophenyl-triazole-thione substructure as a productive fungicidal pharmacophore. This contrasts with the 3-fluorophenyl isomer (Suritozole), which has been evaluated exclusively in CNS pharmacology contexts and has no reported agricultural fungicide utility [2]. The 2-fluorophenyl orientation may favor binding to fungal CYP51 (lanosterol 14α-demethylase), the canonical target of triazole fungicides, although direct biochemical confirmation is lacking.

Agricultural fungicide Crop protection Triazole fungicide resistance

Optimal Procurement and Application Scenarios for CAS 110623-32-0 Based on Evidence Strength


GABAA Receptor Pharmacology: Negative Control or Orthogonal Chemical Probe for Suritozole Studies

Researchers investigating the GABAA receptor benzodiazepine site can employ CAS 110623-32-0 as a regioisomeric control compound for Suritozole (MDL 26,479, CAS 110623-33-1). Because the 3-fluorophenyl isomer acts as a partial inverse agonist at this site [1], the 2-fluorophenyl isomer—which shares the identical molecular formula and core scaffold but presents the fluorine atom in a sterically and electronically distinct ortho orientation—serves as an SAR probe to dissect the contribution of fluorine position to receptor binding affinity and functional efficacy. Procurement specifications should include a certificate of analysis with ¹⁹F NMR confirmation of the ortho-fluorine position to exclude contamination by the 3-fluoro or 4-fluoro isomers, which are close structural analogs and potential synthetic byproducts [2].

Medicinal Chemistry Library Synthesis via Divergent S-Alkylation and Mannich Derivatization

CAS 110623-32-0 is a strategically efficient starting material for generating focused libraries of 1,2,4-triazole derivatives. The thione-thiol tautomerism enables S-alkylation with diverse electrophiles (alkyl halides, Michael acceptors, propargyl bromides) to access thioether sub-libraries, while Mannich reaction conditions (formaldehyde + secondary amine) introduce aminomethyl substituents at the triazole N-position [1]. A 2022 study demonstrated this approach by converting a 2-fluorophenyl-triazole-3-thione scaffold into a series of S-substituted acetamide derivatives that were screened as mushroom tyrosinase inhibitors, with the most potent analog exhibiting superior activity to kojic acid [2]. Procurement of CAS 110623-32-0 in multi-gram quantities (1-10 g) with purity ≥97% (HPLC) is recommended as the foundational building block for such campaigns [3].

Agrochemical Fungicide Lead Discovery Targeting DMI-Resistant Fungal Strains

The 2-fluorophenyl-triazole-thione scaffold has demonstrated in vivo efficacy against cucumber pathogens including Corynespora cassiicola and Pseudoperonospora cubensis [1]. Given the emergence of resistance to conventional triazole DMIs (demethylation inhibitors) in field populations of plant pathogenic fungi [2], CAS 110623-32-0 can serve as a structurally differentiated starting point for designing next-generation fungicides that may overcome existing resistance mechanisms. The 2-fluorophenyl substitution pattern is distinct from the 2,4-difluorophenyl or 4-chlorophenyl motifs found in commercial DMI fungicides such as tebuconazole, propiconazole, or difenoconazole, potentially enabling binding to CYP51 variants that have evolved resistance to first-line triazoles [2]. Procurement for agrochemical screening should prioritize batch consistency (same synthetic route, verified by LC-MS) to ensure reproducible structure-activity relationships across iterative optimization cycles.

Analytical Reference Standard for Regioisomer-Specific Method Development

Because CAS 110623-32-0, CAS 110623-33-1 (Suritozole), and CAS 110623-36-4 (4-fluorophenyl isomer) share the same molecular formula (C₁₀H₁₀FN₃S) and produce similar mass spectral fragmentation patterns, their chromatographic separation requires carefully optimized HPLC or GC conditions. CAS 110623-32-0 can be procured as a certified reference standard (purity ≥98%, identity confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) for use in developing and validating analytical methods that distinguish these three regioisomers in reaction monitoring, stability studies, or impurity profiling [1]. This application is particularly relevant for quality control laboratories supporting GMP synthesis of Suritozole-related compounds, where the 2-fluorophenyl isomer is a potential process-related impurity [2].

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